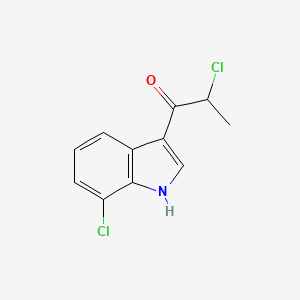

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one

Description

2-Chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one is a halogenated indole derivative characterized by a propan-1-one backbone substituted with chlorine at the C2 position and a 7-chloroindole moiety at the C3 position. This compound is synthesized via reactions involving chloroacetyl chloride and 7-chloroindole under pressurized conditions in dichloroethane (DCE) at 90°C, though yields are relatively low (11%) compared to analogs like its methoxy-substituted counterpart (23%) . Its structural features, including dual chlorine substituents and a ketone functional group, make it a candidate for pharmacological studies, particularly in cancer therapy contexts where indole derivatives are explored for receptor-targeted activity .

Properties

IUPAC Name |

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-6(12)11(15)8-5-14-10-7(8)3-2-4-9(10)13/h2-6,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQRLBIZRPTTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CNC2=C1C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one typically involves the chlorination of an indole precursor followed by a series of organic reactions to introduce the propanone moiety. One common method involves the reaction of 7-chloroindole with 2-chloropropanone under acidic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the chlorination and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The propanone moiety can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of suitable solvents can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antiviral, and antimicrobial properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.

Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.

Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Table 2. Functional Group Impact on Properties

| Functional Group | Example Compound | Effect on Properties |

|---|---|---|

| Ketone (propan-1-one) | Target compound | Moderate lipophilicity, hydrogen-bond acceptor |

| Carboxylic acid | 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | Increased acidity, water solubility |

| Sulfonyl | 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one | Enhanced electrophilicity |

Research Findings and Implications

- Chlorine vs. Methoxy Substituents : The 7-chloro group in the target compound likely improves lipid membrane permeability compared to methoxy, but synthetic challenges persist .

- Chain Length : Propan-1-one derivatives may offer better steric complementarity in receptor binding than shorter-chain analogs, though this requires experimental validation.

Biological Activity

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, including two chlorine atoms that influence its biological activity. This article explores the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The compound's molecular formula is , and it features a propanone moiety attached to a chlorinated indole structure. The presence of chlorine atoms enhances its reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate enzyme activities and influence cellular pathways associated with cancer proliferation and viral replication. The compound may inhibit enzymes involved in these processes, leading to reduced cell growth and enhanced apoptosis in malignant cells .

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can induce cell death in human cancer cells, with IC50 values ranging from 3.1 to 11.2 μM against different lines such as NCI-H460 and MDA-MB-231 . The structure–activity relationship analysis suggests that the chlorination at the C-6 position is crucial for its anticancer efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It demonstrates significant antibacterial activity against strains such as MRSA, with minimum inhibitory concentration (MIC) values reported between 1–2 μg/mL . This suggests potential applications in treating resistant bacterial infections.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for various protein kinases, which are critical in cancer signaling pathways. For instance, it has shown moderate inhibition against ROCK2 and other kinases, highlighting its potential as a therapeutic agent in targeted cancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Two chlorine atoms; indole ring | 3.1 - 11.2 | Anticancer, Antimicrobial |

| 1-(7-chloro-1H-indol-3-yl)ethanone | Ethane instead of propane | Not specified | Anticancer |

| 7-chloroindole | No propanone moiety | Not specified | Moderate cytotoxicity |

This table illustrates the unique position of this compound among similar compounds, particularly regarding its dual chlorination which enhances its biological activity.

Case Studies

Recent studies have focused on isolating marine indole alkaloids similar to this compound from deep-sea organisms, revealing their potential in drug development. For instance, compounds derived from Streptomyces sp. have shown promising anticancer and antimicrobial activities comparable to synthetic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.